2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine
Overview
Description
2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a tert-butoxy group at the 6-position and an ethylamine chain at the 2-position. Such structural features confer unique properties, making it a subject of interest in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine typically involves the following key steps:
Formation of 6-(tert-butoxy)pyridine: This step involves the tert-butylation of pyridine under basic conditions, using tert-butyl alcohol and an appropriate base such as potassium carbonate.
Attachment of the ethylamine chain: The 6-(tert-butoxy)pyridine undergoes a substitution reaction with ethylamine under controlled conditions, often in the presence of a catalyst to facilitate the process.
Industrial production methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction time and yield. Catalytic systems and automated control of reaction conditions ensure high efficiency and consistent quality of the final product.
Chemical Reactions Analysis
2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine undergoes various chemical reactions, notably:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, resulting in the formation of oxidized derivatives with modified functional groups.
Reduction: It can be reduced under hydrogenation conditions, potentially affecting the pyridine ring or the amine group.
Substitution: The ethylamine chain can participate in nucleophilic substitution reactions, while the tert-butoxy group can be selectively removed or substituted under acidic conditions.
Common reagents and conditions: Some typical reagents and conditions include:
Hydrogen peroxide for oxidation
Hydrogen gas and a palladium catalyst for reduction
Acidic media (e.g., HCl) for substitution reactions
Scientific Research Applications
In chemistry: This compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. It is particularly useful in creating ligands for metal coordination complexes.
In biology: It may act as an inhibitor or activator of specific enzymes due to its structural resemblance to natural substrates, making it valuable in biochemical studies.
In medicine: Research is ongoing into its potential as a pharmacophore in drug discovery, especially for targeting specific receptors or enzymes.
In industry: The compound's unique properties make it useful in the development of novel materials, such as polymers with specific functionalities.
Mechanism of Action
The exact mechanism of action for 2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine depends on the application. Generally, its effects are mediated through interactions with molecular targets, including:
Receptors: Binding to specific receptors can modulate physiological responses.
Enzymes: Inhibition or activation of enzymes through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine can be compared with other pyridine derivatives like:
6-(Tert-butoxy)pyridine: Similar in structure but lacks the ethylamine chain, limiting its applications in certain fields.
2-(Aminomethyl)pyridine: Lacks the tert-butoxy group, affecting its reactivity and binding properties.
Each compound has unique features that confer specific advantages and applications in research and industry. This compound stands out due to its dual functionalization, making it a versatile tool in various scientific domains.
Properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)14-10-6-4-5-9(13-10)7-8-12/h4-6H,7-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSDJXXTSIGPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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